molecular formula C9H12N2O B2925368 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1824343-92-1

3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2925368
CAS RN: 1824343-92-1
M. Wt: 164.208
InChI Key: YKYNGRPYRYZRQW-UHFFFAOYSA-N
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Description

“3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the CAS Number: 1824343-92-1 . It has a molecular weight of 164.21 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12N2O/c1-11-5-8(6-12)9(10-11)7-3-2-4-7/h5-7H,2-4H2,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyrazoles in general can undergo various reactions. For instance, they can be formed through a radical addition followed by intramolecular cyclization .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Behavior

  • Cyclohexylamine reacts with pyrazole derivatives to produce compounds through nucleophilic substitution and condensation, followed by hydrolysis, demonstrating the reactivity of such compounds in forming crystalline structures with specific hydrogen bonding patterns and electronic polarization. This suggests potential applications in designing materials with desired structural and electronic properties (Orrego Hernandez et al., 2015).

Antimicrobial Applications

  • Pyrazole derivatives have been synthesized and reacted with chitosan to form Schiff bases, which were screened for their antimicrobial activity against a variety of bacterial and fungal strains. The results indicated the antimicrobial activity was dependent on the type of Schiff base moiety, suggesting potential for developing targeted antimicrobial agents (Hamed et al., 2020).

Heterocycles Synthesis

  • Novel heterocycles have been synthesized using pyrazole-based precursors, indicating the utility of such compounds in constructing complex molecular architectures potentially useful in pharmaceuticals and materials science (Baashen et al., 2017).

Biological Evaluation

  • Multicomponent reactions involving pyrazole derivatives have led to the development of polyhydroquinoline scaffolds, showing significant antibacterial, antitubercular, and antimalarial activities. This suggests the role of pyrazole derivatives in synthesizing bioactive compounds for therapeutic applications (Sapariya et al., 2017).

Catalytic Applications

  • Basic ionic liquids have been used as catalysts for synthesizing benzo[b]pyran derivatives from aldehydes, including pyrazole-4-carbaldehyde derivatives, showcasing the potential of these compounds in catalyzed synthetic processes (Ranu et al., 2008).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has the hazard statements H317 - H400 . Precautionary statements include P261 - P272 - P273 - P280 - P302 + P352 - P333 + P313 . It is classified as Aquatic Acute 1 - Skin Sens. 1 .

properties

IUPAC Name

3-cyclobutyl-1-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11-5-8(6-12)9(10-11)7-3-2-4-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYNGRPYRYZRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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